molecular formula C20H23N5O2 B2965832 3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-38-6

3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2965832
M. Wt: 365.437
InChI Key: MJOCWJCHDZAZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Purine derivatives, including pyrimido-purinediones, are synthesized through various chemical reactions, often involving multi-step processes to introduce specific substituents that confer desired biological or chemical properties. For instance, Ondrej Simo, A. Rybár, and J. Alföldi (1995) detailed the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through a four-step synthesis starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione (Simo et al., 1995). This process illustrates the complex synthetic pathways often required to obtain specific purine derivatives.

Potential Applications in Biological Systems

Purine derivatives have shown a wide range of biological activities, making them of interest in the development of pharmaceutical compounds and research tools. For example, derivatives have been evaluated for their affinity and selectivity towards adenosine receptors, which play critical roles in various physiological processes. A study by E. Szymańska et al. (2016) on pyrimido- and tetrahydropyrazino[2,1-f]purinediones revealed their potential as adenosine receptor antagonists, suggesting applications in neurological research and potential therapeutic uses (Szymańska et al., 2016).

Chemical Reactivity and Photochemical Applications

The reactivity of purine derivatives under various conditions can lead to novel compounds with unique properties. Research into the photochemistry of purine derivatives, such as the study by Ze Han, S. Bonnet, and J. V. D. Westhuizen (2008), explores the synthesis of xanthine derivatives through photolysis, demonstrating the potential for creating novel compounds through light-induced reactions (Han et al., 2008).

properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-10-25-18(26)16-17(22(4)20(25)27)21-19-23(11-7-12-24(16)19)15-9-6-8-13(2)14(15)3/h5-6,8-9H,1,7,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOCWJCHDZAZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16604803

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